Fenretinide

Description

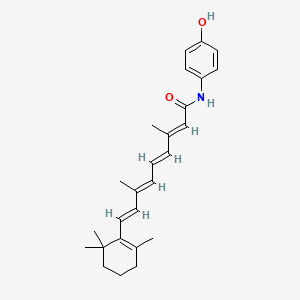

Structure

3D Structure

Propriétés

IUPAC Name |

(2E,4E,6E,8E)-N-(4-hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33NO2/c1-19(11-16-24-21(3)10-7-17-26(24,4)5)8-6-9-20(2)18-25(29)27-22-12-14-23(28)15-13-22/h6,8-9,11-16,18,28H,7,10,17H2,1-5H3,(H,27,29)/b9-6+,16-11+,19-8+,20-18+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJHMTWEGVYYSE-FXILSDISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)NC2=CC=C(C=C2)O)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2032005 | |

| Record name | 4-Hydroxyphenyl retinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65646-68-6 | |

| Record name | Fenretinide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65646-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenretinide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065646686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenretinide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05076 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FENRETINIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760419 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxyphenyl retinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E,4E,6E,8E)-N-(4-hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethyl-1-cyclohexenyl)nona-2,4,6,8-tetraenamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENRETINIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/187EJ7QEXL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Interaction of Fenretinide with the Retinoid X Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR), a synthetic retinoid, has garnered significant interest for its pleiotropic biological activities, including anti-cancer and chemopreventive properties. Its mechanism of action is complex, involving both retinoid receptor-dependent and -independent pathways. This technical guide provides an in-depth exploration of the interaction between this compound and the Retinoid X Receptor (RXR), a key player in nuclear receptor signaling. While direct, high-affinity binding of this compound to RXR remains an area of active investigation with limited quantitative data in the public domain, a growing body of evidence suggests that RXR-dependent signaling pathways are significantly modulated by this compound. This guide summarizes the current understanding of the this compound-RXR interaction, details relevant experimental protocols for its study, and visualizes the intricate signaling networks involved.

Introduction to Retinoid X Receptor (RXR)

The Retinoid X Receptor (RXR) is a member of the nuclear receptor superfamily of ligand-activated transcription factors. There are three RXR isotypes: RXRα (NR2B1), RXRβ (NR2B2), and RXRγ (NR2B3). RXRs play a central role in regulating gene expression by forming homodimers or, more commonly, heterodimers with other nuclear receptors, including the Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and the Vitamin D Receptor (VDR). These dimers bind to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby modulating their transcription. The activity of RXR-containing heterodimers can be classified as permissive, in which the dimer can be activated by an RXR-specific ligand (rexinoid), a partner-specific ligand, or both; or non-permissive, where the dimer is only activated by the partner ligand.

This compound and its Interaction with RXR

This compound's engagement with retinoid receptors is multifaceted. While it is known to interact with Retinoic Acid Receptors (RARs), its relationship with RXR is less direct and potent compared to dedicated rexinoids. Transcriptomic studies have revealed that a significant portion of genes regulated by this compound are bound by RXRα, strongly suggesting an RXR-dependent component to its mechanism of action[1]. However, direct binding affinity data, such as dissociation constants (Kd) or inhibition constants (Ki), for this compound with RXR isoforms are not widely available in peer-reviewed literature. Some studies suggest that this compound's effects on certain cellular processes, like adipogenesis, are primarily mediated through RARα, with a lower potency compared to all-trans retinoic acid (ATRA)[2]. Nevertheless, evidence also points to this compound's ability to activate the RXR/SXR (Steroid and Xenobiotic Receptor) mediated pathway, indicating a broader impact on nuclear receptor signaling[3].

The current understanding suggests that this compound may act as a weak or indirect modulator of RXR, potentially influencing its conformation within heterodimers and thereby affecting the recruitment of co-activator or co-repressor proteins. This modulation could lead to altered expression of genes involved in critical cellular processes such as apoptosis, proliferation, and metabolism.

Quantitative Data on Retinoid Receptor Binding

A comprehensive search of available literature and binding databases did not yield specific, high-affinity binding data for this compound to RXR isoforms. The table below summarizes the current state of knowledge, highlighting the need for further quantitative biophysical studies. For context, representative binding data for known RXR agonists are included.

| Ligand | Receptor | Assay Type | Affinity (Kd/Ki/IC50) | Reference |

| This compound | RXRα, RXRβ, RXRγ | - | Data not available | - |

| 9-cis-Retinoic Acid | RXRα | Radioligand Binding | Kd: ~15.7 nM | [4] |

| 9-cis-Retinoic Acid | RXRβ | Radioligand Binding | Kd: ~18.3 nM | [4] |

| 9-cis-Retinoic Acid | RXRγ | Radioligand Binding | Kd: ~14.1 nM | |

| Bexarotene | RXRα | Transcriptional Activation | EC50: 33 nM |

Experimental Protocols for Studying this compound-RXR Interaction

To elucidate the direct binding and functional consequences of this compound's interaction with RXR, a combination of biophysical, biochemical, and cell-based assays is required. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of this compound for RXR by measuring its ability to compete with a radiolabeled RXR ligand.

-

Materials:

-

Purified recombinant human RXR protein (isoform-specific).

-

Radiolabeled RXR agonist (e.g., [³H]9-cis-retinoic acid).

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1 mM EDTA).

-

GF/C filter plates.

-

Scintillation cocktail.

-

-

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, incubate a fixed concentration of purified RXR protein with a fixed concentration of the radiolabeled ligand in the presence of varying concentrations of this compound or vehicle control.

-

Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

Rapidly filter the reaction mixture through the GF/C filter plate to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Dry the filters and add scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each this compound concentration and determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free analysis of the kinetics and affinity of the this compound-RXR interaction.

-

Materials:

-

SPR instrument and sensor chips (e.g., CM5).

-

Purified recombinant human RXR protein.

-

This compound.

-

Running buffer (e.g., HBS-EP+).

-

Amine coupling kit for protein immobilization.

-

-

Procedure:

-

Immobilize the purified RXR protein onto the sensor chip surface via amine coupling.

-

Prepare a series of dilutions of this compound in the running buffer.

-

Inject the this compound solutions over the sensor surface at a constant flow rate.

-

Monitor the change in the SPR signal (response units) in real-time to observe association and dissociation phases.

-

Regenerate the sensor surface between injections if necessary.

-

Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

RXR-Dependent Reporter Gene Assay

This cell-based assay measures the ability of this compound to activate or inhibit transcription mediated by RXR or its heterodimers.

-

Materials:

-

Mammalian cell line (e.g., HEK293T, CV-1).

-

Expression vectors for RXR and its heterodimerization partners (e.g., RAR, PPARγ).

-

Reporter plasmid containing a luciferase gene under the control of an RXR response element (e.g., DR-1 for RXR homodimers, PPRE for RXR-PPARγ).

-

Transfection reagent.

-

This compound.

-

Luciferase assay reagent.

-

-

Procedure:

-

Co-transfect the cells with the RXR expression vector, partner receptor vector (if studying heterodimers), and the reporter plasmid.

-

After transfection, treat the cells with various concentrations of this compound, a known RXR agonist (positive control), and vehicle (negative control).

-

Incubate the cells for 24-48 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.

-

Plot the fold induction of luciferase activity as a function of this compound concentration to determine the EC50 or IC50 value.

-

RXR Signaling Pathways and Potential Modulation by this compound

This compound's influence on RXR-dependent signaling is likely exerted through the modulation of RXR heterodimers. The following diagrams illustrate key RXR signaling pathways that could be affected by this compound.

RXR-RAR Heterodimer Signaling Pathway

RXR forms a non-permissive or conditionally permissive heterodimer with RAR. This pathway is central to the action of retinoids.

RXR-PPARγ Heterodimer Signaling Pathway

The RXR-PPARγ heterodimer is a permissive dimer that plays a crucial role in adipogenesis and glucose metabolism. This compound has been shown to inhibit adipocyte differentiation, and while this is primarily attributed to RAR activation, an effect on the RXR-PPARγ axis cannot be ruled out.

Experimental Workflow for Assessing this compound's Effect on RXR Transcriptional Activity

The following diagram outlines a typical workflow for a reporter gene assay to investigate this compound's impact on RXR-mediated transcription.

Conclusion and Future Directions

The interaction between this compound and the Retinoid X Receptor is a critical area of study for understanding the full mechanistic scope of this promising therapeutic agent. While current evidence strongly suggests the involvement of RXR-dependent pathways in this compound's biological activity, a significant knowledge gap exists regarding the direct binding affinity and the precise molecular interactions. Future research should prioritize quantitative biophysical studies, such as SPR and ITC, to determine the binding kinetics and thermodynamics of this compound and its metabolites with all three RXR isoforms. Furthermore, co-crystallization studies are essential to visualize the binding mode of this compound within the RXR ligand-binding pocket, which would provide invaluable insights for the rational design of second-generation analogs with improved RXR affinity and selectivity. Finally, comprehensive transcriptomic and proteomic analyses in various cellular contexts will be crucial to delineate the specific RXR heterodimer pathways modulated by this compound and their downstream functional consequences. A deeper understanding of the this compound-RXR axis will undoubtedly pave the way for its optimized clinical application in oncology and other therapeutic areas.

References

- 1. Transcriptome profiling and genome-wide DNA binding define the differential role of this compound and all-trans RA in regulating the death and survival of human hepatocellular carcinoma Huh7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound mediated retinoic acid receptor signalling and inhibition of ceramide biosynthesis regulates adipogenesis, lipid accumulation, mitochondrial function and nutrient stress signalling in adipocytes and adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Regulation of RXR-RAR Heterodimers by RXR- and RAR-Specific Ligands and Their Combinations - PMC [pmc.ncbi.nlm.nih.gov]

Fenretinide and Reactive Oxygen Species (ROS) Generation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR), a synthetic retinoid, has garnered significant interest in oncology for its potent pro-apoptotic activity across a spectrum of cancer cell types. A pivotal mechanism underpinning its cytotoxicity is the generation of reactive oxygen species (ROS). This technical guide provides an in-depth exploration of the molecular mechanisms governing this compound-induced ROS production, consolidates quantitative data from pertinent studies, and furnishes detailed experimental protocols for the investigation of this phenomenon. Furthermore, this document includes visualizations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's mode of action.

Molecular Mechanisms of this compound-Induced ROS Generation

This compound's capacity to induce ROS is a cornerstone of its anticancer effects, primarily originating from the mitochondria.[1][2] Unlike other retinoids, its apoptotic effects are often independent of retinoic acid receptors (RARs) and are instead linked to the induction of oxidative stress.[3][4]

The Central Role of Mitochondria

The primary source of this compound-induced ROS is the mitochondrial respiratory chain.[1] Specifically, this compound has been shown to interact with Complex II (succinate dehydrogenase) of the electron transport chain, leading to the generation of superoxide radicals. This mitochondrial origin is substantiated by several lines of evidence:

-

Detection of Mitochondrial Superoxide: The use of mitochondria-specific fluorescent probes, such as MitoSOX, confirms the localization of superoxide production within the mitochondria following this compound treatment.

-

Scavenging by Mitochondrial-Targeted Antioxidants: The mitochondrial-specific antioxidant, MitoQ, effectively scavenges this compound-induced ROS, thereby attenuating downstream apoptotic events.

-

Studies in Rho Zero Cells: Cells depleted of mitochondrial DNA (Rho zero cells), which lack a functional respiratory chain, exhibit significantly reduced ROS production in response to this compound, further implicating the mitochondria as the primary source.

Downstream Signaling Pathways

The surge in mitochondrial ROS triggers a cascade of signaling events culminating in apoptosis. Key downstream pathways include:

-

Mitochondrial Permeability Transition and Apoptosis: Increased mitochondrial ROS leads to the depolarization of the inner mitochondrial membrane, a critical event in the intrinsic apoptotic pathway. This is followed by the release of cytochrome c into the cytoplasm, which in turn activates caspase-9 and the downstream executioner caspase-3, leading to the cleavage of substrates such as poly(ADP-ribose) polymerase (PARP) and ultimately, apoptotic cell death.

-

Endoplasmic Reticulum (ER) Stress: this compound-induced oxidative stress can also lead to the unfolded protein response (UPR) and ER stress. This is characterized by the phosphorylation of eIF2α, splicing of XBP-1 mRNA, and increased expression of ER stress markers like GADD153 (CHOP). The antioxidant Vitamin C has been shown to inhibit these ER stress responses, suggesting they are a consequence of this compound-induced ROS.

-

PI3K/Akt/mTOR Pathway Modulation: this compound has been reported to modulate the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival and proliferation. The generation of ROS can influence the activity of components within this pathway, contributing to the pro-apoptotic effects of this compound.

-

Rac GTPase and NADPH Oxidase: In some cancer cell types, such as head and neck squamous cell carcinoma, this compound can activate the small GTPase Rac, a regulatory subunit of the NADPH oxidase complex. This activation can contribute to ROS production, suggesting a potential alternative or parallel pathway to mitochondrial ROS generation in certain cellular contexts.

Quantitative Data on this compound-Induced Effects

The following tables summarize quantitative data from various studies, providing insights into the dose-dependent effects of this compound on cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| IMR32 | Neuroblastoma | 6-12 fold lower than NASS | |

| NASS | Neuroblastoma | Most resistant | |

| A2780 | Ovarian Carcinoma | ~10-15 | |

| A2780/HPR | Ovarian Carcinoma (this compound-resistant) | >20 | |

| CHL-1 | Melanoma | 14 (95% CI: 10-20) | |

| A375 | Melanoma | 24 (95% CI: 12-47) | |

| WM266-4 | Melanoma | 25 (95% CI: 13-51) | |

| NCI-H82 | Small-Cell Lung Cancer | Dose-dependent inhibition | |

| NCI-H446 | Small-Cell Lung Cancer | Dose-dependent inhibition |

Table 2: this compound-Induced ROS Generation

| Cell Line | This compound Concentration (µM) | Incubation Time | Fold Increase in ROS | Reference |

| Neuroblastoma Cell Lines | Not specified | 1 hour | 163-680% | |

| Rh4 | Not specified | 18 hours | ~2.5 (CellRox), ~3.0 (MitoSox) | |

| A2780 | 10 | 6 hours | 2.1 (vs. control) | |

| DAOY (Medulloblastoma) | 5-10 | 2 hours | Significant increase | |

| ONS-76 (Medulloblastoma) | 5-10 | 2 hours | Significant increase | |

| RDES (Ewing's Sarcoma) | 3 | 30 min - 2 hours | Significant increase | |

| SKES-1 (Ewing's Sarcoma) | 3 | 30 min - 2 hours | Significant increase |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound-induced ROS generation and its consequences.

Measurement of Mitochondrial Superoxide with MitoSOX Red

This protocol is for the detection of mitochondrial superoxide in live cells using the fluorescent probe MitoSOX Red.

Materials:

-

MitoSOX Red reagent (Thermo Fisher Scientific, Cat. No. M36008)

-

Anhydrous DMSO

-

Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

-

Cell culture medium

-

This compound

-

96-well black plate or imaging dishes

-

Fluorescence microscope or plate reader (Excitation/Emission: ~510/580 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well black plate or on coverslips in imaging dishes to be ~70-80% confluent on the day of the experiment.

-

This compound Treatment: Treat cells with the desired concentrations of this compound for the specified duration (e.g., 4 hours). Include a vehicle-treated control group.

-

Preparation of MitoSOX Staining Solution:

-

Prepare a 5 mM stock solution of MitoSOX Red by dissolving the contents of one vial in 13 µL of anhydrous DMSO.

-

Immediately before use, dilute the stock solution to a final working concentration of 1-5 µM in pre-warmed HBSS with Ca2+ and Mg2+. The optimal concentration should be determined empirically for each cell type.

-

-

Staining:

-

Remove the cell culture medium and wash the cells once with pre-warmed HBSS.

-

Add the MitoSOX working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.

-

-

Wash: Gently wash the cells three times with pre-warmed HBSS.

-

Imaging/Measurement:

-

Fluorescence Microscopy: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for red fluorescence.

-

Plate Reader: Measure the fluorescence intensity using a plate reader with excitation at ~510 nm and emission at ~580 nm.

-

Measurement of General Intracellular ROS with CM-H2DCFDA

This protocol describes the use of the general ROS indicator CM-H2DCFDA to measure intracellular ROS levels.

Materials:

-

CM-H2DCFDA (e.g., from MedChemExpress, HY-D0941)

-

Anhydrous DMSO

-

Serum-free cell culture medium or PBS

-

This compound

-

Flow cytometer or fluorescence plate reader (Excitation/Emission: ~495/530 nm)

Procedure:

-

Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 3.1.

-

Preparation of CM-H2DCFDA Working Solution:

-

Prepare a 5 mM stock solution of CM-H2DCFDA in anhydrous DMSO.

-

Dilute the stock solution in pre-warmed serum-free medium or PBS to a final working concentration of 1-10 µM.

-

-

Staining:

-

Remove the culture medium and wash the cells once with PBS.

-

Add the CM-H2DCFDA working solution and incubate for 5-30 minutes at 37°C in the dark.

-

-

Cell Harvesting (for Flow Cytometry):

-

Wash the cells twice with PBS.

-

Trypsinize the cells and resuspend them in serum-free medium or PBS.

-

-

Measurement:

-

Flow Cytometry: Analyze the cells on a flow cytometer using the FITC channel.

-

Plate Reader: Measure the fluorescence intensity at an excitation of ~495 nm and an emission of ~530 nm.

-

Assessment of Mitochondrial Membrane Potential using JC-1

This protocol details the use of the ratiometric dye JC-1 to measure changes in mitochondrial membrane potential (ΔΨm).

Materials:

-

JC-1 Mitochondrial Membrane Potential Assay Kit (e.g., from G-Biosciences, Cat. No. 786-1321)

-

This compound

-

FCCP or CCCP (positive control for depolarization)

-

96-well black plate

-

Fluorescence plate reader capable of measuring both green (~485/535 nm) and red (~540/590 nm) fluorescence.

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with this compound. Include a vehicle control and a positive control (e.g., 5-50 µM FCCP for 15-30 minutes).

-

Preparation of JC-1 Staining Solution: Prepare the JC-1 staining solution according to the manufacturer's instructions, typically by diluting a stock solution in cell culture medium to a final concentration of 1-10 µM.

-

Staining: Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C.

-

Wash: Centrifuge the plate at 400 x g for 5 minutes, carefully aspirate the supernatant, and wash the cells with the provided assay buffer.

-

Measurement: Measure the fluorescence intensity for both JC-1 monomers (green, Ex/Em = ~485/535 nm) and J-aggregates (red, Ex/Em = ~540/590 nm).

-

Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial membrane depolarization.

Western Blot Analysis of Apoptosis Markers

This protocol outlines the detection of key apoptotic proteins by Western blotting.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Procedure:

-

Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-50 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using a chemiluminescence substrate and an imaging system.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to this compound-induced ROS generation.

Signaling Pathways

Caption: this compound-induced ROS signaling pathways.

Experimental Workflows

Caption: Experimental workflows for ROS detection.

Caption: Workflows for apoptosis analysis.

Conclusion

This compound's ability to robustly induce ROS, primarily through the mitochondrial respiratory chain, is a key driver of its anticancer activity. This induction of oxidative stress triggers multiple downstream signaling pathways, including the intrinsic apoptotic cascade and ER stress, ultimately leading to cancer cell death. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers investigating the mechanism of action of this compound and for the development of novel cancer therapeutics that exploit ROS-mediated cell death. The visualizations further serve to clarify the complex molecular interactions and experimental procedures involved in the study of this promising anticancer agent.

References

- 1. This compound induces a new form of dynamin-dependent cell death in pediatric sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting homeostatic mechanisms of endoplasmic reticulum stress to increase susceptibility of cancer cells to this compound-induced apoptosis: the role of stress proteins ERdj5 and ERp57 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Non-Receptor Mediated Effects of Fenretinide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenretinide [N-(4-hydroxyphenyl) retinamide, 4-HPR] is a synthetic retinoid that has garnered significant interest as a promising anti-cancer agent.[1] Unlike many other retinoids that primarily function through nuclear retinoic acid receptors (RARs), a substantial body of evidence highlights that this compound's potent anti-neoplastic effects are often mediated through receptor-independent pathways.[1][2][3] This document provides an in-depth technical overview of the core non-receptor mediated mechanisms of this compound, focusing on the generation of reactive oxygen species (ROS), disruption of ceramide metabolism, and induction of endoplasmic reticulum (ER) stress. It is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.

Core Non-Receptor Mediated Mechanisms of Action

This compound's ability to induce cell death, particularly apoptosis, in a variety of tumor cells is a hallmark of its therapeutic potential.[1] This activity is often independent of RAR activation and is attributed to a cascade of cellular events initiated by the drug. The primary non-receptor mediated effects of this compound converge on cellular stress pathways, ultimately leading to cell demise.

Generation of Reactive Oxygen Species (ROS)

A prominent and widely documented non-receptor mediated effect of this compound is the induction of oxidative stress through the generation of ROS. This increase in ROS is a key initiator of the apoptotic cascade in many cancer cell types.

Mitochondrial Origin of ROS: Evidence strongly suggests that the primary source of this compound-induced ROS is the mitochondria. Specifically, studies have pinpointed complex II of the mitochondrial respiratory chain as the site of ROS production. This is supported by the observation that ROS generation is significantly reduced in cells lacking a functional mitochondrial respiratory chain (Rho zero cells). The mitochondrial origin of ROS is further confirmed by the use of mitochondria-specific antioxidants like MitoQ, which effectively scavenge the this compound-induced ROS.

Signaling Pathway:

Alteration of Ceramide Metabolism

This compound significantly impacts sphingolipid metabolism, a key pathway in regulating cell fate. Its primary effect in this pathway is the inhibition of the enzyme dihydroceramide desaturase (DES1).

Mechanism of Action: DES1 is responsible for the final step in the de novo synthesis of ceramide, catalyzing the conversion of dihydroceramide to ceramide. By inhibiting DES1, this compound leads to an accumulation of dihydroceramides and a concurrent depletion of ceramides. This altered ratio of dihydroceramide to ceramide is a critical stress signal that can trigger downstream cellular responses, including apoptosis and autophagy. The inhibitory effect of this compound on DES1 has been demonstrated to be direct and competitive.

Signaling Pathway:

Induction of Endoplasmic Reticulum (ER) Stress

This compound is a potent inducer of ER stress, a condition arising from the accumulation of unfolded or misfolded proteins in the ER lumen. This effect is often linked to the generation of ROS.

Markers of ER Stress: Treatment with this compound leads to the activation of the unfolded protein response (UPR), a set of signaling pathways aimed at restoring ER homeostasis. Key markers of this compound-induced ER stress include:

-

Phosphorylation of eIF2α: This leads to a general attenuation of protein synthesis.

-

Increased expression of ATF4: A transcription factor that upregulates genes involved in amino acid metabolism, antioxidant response, and apoptosis.

-

Splicing of XBP-1 mRNA: This generates a potent transcriptional activator that drives the expression of genes involved in protein folding and degradation.

Signaling Pathway:

Quantitative Data

The following tables summarize key quantitative data related to the non-receptor mediated effects of this compound across various studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| CHL-1 | Melanoma | 14 | |

| A375 | Melanoma | 24 | |

| WM266-4 | Melanoma | 25 | |

| KG-1 | Leukemia | ~1-8 | |

| HL-60 | Leukemia | ~1-8 | |

| HL-60/VCR | Leukemia (multidrug resistant) | ~1-8 | |

| SMS-KCNR | Neuroblastoma | IC50 of 2.32 µM for DES1 inhibition |

Table 2: this compound's Effect on Dihydroceramide and Ceramide Levels

| Cell Line/Tissue | Treatment | Fold Increase in Dihydroceramides | Fold Change in Ceramides | Reference |

| SMS-KCNR Neuroblastoma | 0.25 µM 4-HPR | 1.8 | - | |

| SMS-KCNR Neuroblastoma | 0.5 µM 4-HPR | 2.7 | - | |

| SMS-KCNR Neuroblastoma | 1 µM 4-HPR | 5.5 | - | |

| SMS-KCNR Neuroblastoma | 2.5 µM 4-HPR | 11.7 | - | |

| 3T3-L1 Adipocytes | This compound | 5- to 16-fold | - | |

| Raw 264.7 Macrophages | This compound | 14.4-fold | 63% decrease |

Detailed Experimental Protocols

This section provides an overview of the methodologies used to investigate the core non-receptor mediated effects of this compound.

Measurement of Mitochondrial ROS Production

Assay: MitoSOX Red Assay

Principle: MitoSOX Red is a fluorescent probe that selectively targets mitochondria and is oxidized by superoxide, a primary mitochondrial ROS, to produce red fluorescence.

Protocol Outline:

-

Cell Culture: Plate cells (e.g., neuroblastoma cell lines) in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.

-

This compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0-20 µM) for a specified duration (e.g., 4 hours).

-

MitoSOX Staining: Remove the treatment medium and incubate the cells with a solution containing MitoSOX Red (e.g., 1 µM in HBSS) for a short period (e.g., 10 minutes) at 37°C.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths appropriate for the oxidized probe (e.g., excitation ~510 nm, emission ~580 nm).

-

Data Analysis: Quantify the increase in fluorescence relative to untreated control cells to determine the fold-increase in mitochondrial ROS.

Experimental Workflow:

Assessment of Dihydroceramide Desaturase (DES1) Activity

Assay: In Vitro DES Activity Assay using Rat Liver Microsomes

Principle: This assay measures the conversion of a labeled dihydroceramide substrate to ceramide by DES1 present in rat liver microsomes. The activity is quantified by detecting the formation of a byproduct (e.g., tritiated water).

Protocol Outline:

-

Microsome Preparation: Isolate microsomes from rat liver tissue.

-

Reaction Mixture: Prepare a reaction mixture containing rat liver microsomes, a labeled substrate (e.g., N-C8:0-d-erythro-dihydroceramide), and the cofactor NADH.

-

Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixture.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).

-

Product Detection: Stop the reaction and measure the formation of the labeled product (e.g., tritiated water) to determine DES1 activity.

-

Data Analysis: Calculate the percentage of DES1 inhibition by comparing the activity in the presence of this compound to the control. Determine the IC50 value.

Experimental Workflow:

Detection of ER Stress Markers

Assay: Western Blotting for Phosphorylated eIF2α and RT-PCR for XBP-1 Splicing

Principle: These assays detect key molecular events that occur upon the activation of the UPR in response to ER stress.

Protocol Outline for Western Blotting (p-eIF2α):

-

Cell Lysis: Treat cells with this compound for various time points and then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).

-

Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated eIF2α and total eIF2α (as a loading control), followed by incubation with appropriate secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescence detection system.

-

Analysis: Quantify the band intensities to determine the ratio of phosphorylated eIF2α to total eIF2α.

Protocol Outline for RT-PCR (XBP-1 Splicing):

-

RNA Extraction: Treat cells with this compound and extract total RNA.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA.

-

PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron in the XBP-1 mRNA. This will amplify both the unspliced and spliced forms.

-

Gel Electrophoresis: Separate the PCR products on an agarose gel. The spliced form will migrate faster than the unspliced form.

-

Visualization: Visualize the DNA bands using a DNA stain (e.g., ethidium bromide).

Experimental Workflow:

Conclusion

The non-receptor mediated effects of this compound are central to its potent anti-cancer activity. The induction of mitochondrial ROS, the disruption of ceramide metabolism through the inhibition of DES1, and the triggering of ER stress represent three interconnected pathways that converge to promote cell death in a manner that is independent of classical retinoid receptor signaling. A thorough understanding of these mechanisms, supported by the quantitative data and experimental protocols presented in this guide, is crucial for the continued development and optimization of this compound as a therapeutic agent. This knowledge will aid researchers and drug development professionals in designing more effective cancer therapies and in identifying patient populations that are most likely to benefit from this promising compound.

References

- 1. Identification of Dihydroceramide Desaturase as a Direct in Vitro Target for this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effector mechanisms of this compound-induced apoptosis in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simple quantitative detection of mitochondrial superoxide production in live cells - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Synthesis of N-(4-hydroxyphenyl)retinamide (Fenretinide)

Abstract

N-(4-hydroxyphenyl)retinamide (4-HPR), more commonly known as this compound, is a synthetic retinoid that has garnered significant interest in the scientific community for its potent anti-cancer properties and favorable toxicity profile compared to other retinoids. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanisms of action of this compound. It includes detailed experimental protocols for its synthesis and key biological assays, quantitative data on its efficacy, and visual representations of its signaling pathways and experimental workflows.

Discovery and History

This compound was first synthesized in the late 1960s by Robert J. Gander at the Johnson & Johnson pharmaceutical company.[1] Initially investigated for dermatological applications, it was found to be inactive for its intended purpose.[1] However, subsequent research in the 1970s unveiled its potential as a chemopreventive agent, particularly against breast cancer.[1][2] Studies in animal models demonstrated that this compound was a potent inhibitor of mammary carcinogenesis and was markedly less toxic than other retinoids like retinyl acetate.[2] A key advantage of this compound is its preferential accumulation in fatty tissues, such as the breast, which may contribute to its efficacy against breast cancer.

Synthesis of N-(4-hydroxyphenyl)retinamide

The synthesis of N-(4-hydroxyphenyl)retinamide is a multi-step process that involves the conversion of all-trans-retinoic acid to its acid chloride, followed by amidation with 4-aminophenol.

Experimental Protocol: Synthesis of N-(4-hydroxyphenyl)retinamide

This protocol is adapted from the method described by Moon et al. in Cancer Research (1979).

Materials:

-

all-trans-Retinoic acid

-

Thionyl chloride

-

Pyridine

-

p-Aminophenol

-

Ethyl ether

-

Hexane

-

Anhydrous sodium sulfate

-

Sintered-glass Buchner funnel

-

Vacuum desiccator

Procedure:

-

Preparation of Retinoyl Chloride:

-

Dissolve all-trans-retinoic acid in a suitable solvent (e.g., anhydrous benzene).

-

Add a slight excess of thionyl chloride dropwise while stirring in an ice bath.

-

Allow the reaction to proceed for 2 hours at room temperature to ensure complete conversion to the acid chloride.

-

Remove the solvent and excess thionyl chloride under reduced pressure.

-

-

Amidation Reaction:

-

In a separate flask, dissolve p-aminophenol in pyridine.

-

Cool the solution in an ice bath.

-

Slowly add the retinoyl chloride solution to the p-aminophenol solution with constant stirring.

-

Let the reaction mixture stir overnight at room temperature.

-

-

Purification:

-

Transfer the reaction mixture to a larger flask and dilute with ethyl ether.

-

Filter the ether suspension rapidly through a coarse sintered-glass Buchner funnel with suction to remove solid p-aminophenol hydrochloride.

-

Wash the filtrate with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with water.

-

Dry the ether layer over anhydrous sodium sulfate.

-

Evaporate the ether to obtain a crude product.

-

Recrystallize the crude product from a mixture of ethyl ether and hexane.

-

Precipitation of the retinoid begins when about one-third of the hexane has been added.

-

Cool the crystal slurry in a refrigerator overnight, then filter and dry the product in a vacuum desiccator.

-

Expected Yield and Characteristics:

-

The final product should be a yellow crystalline solid.

-

Melting point: 162-163°C (uncorrected).

-

UV (CHCl3): λmax 370 nm.

-

UV (CH3OH): λmax 362 nm.

Mechanism of Action

This compound exerts its anti-cancer effects through a variety of mechanisms, primarily by inducing apoptosis in cancer cells. This process is mediated by both retinoic acid receptor (RAR)-dependent and -independent pathways. The RAR-independent mechanisms are particularly significant and involve the generation of reactive oxygen species (ROS) and the modulation of ceramide metabolism.

Signaling Pathways

3.1.1. Reactive Oxygen Species (ROS)-Mediated Apoptosis

This compound treatment leads to a rapid increase in intracellular ROS levels. This oxidative stress triggers the mitochondrial apoptotic pathway, characterized by the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases.

References

The Impact of Fenretinide on Ceramide Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR), a synthetic retinoid, has demonstrated significant anti-neoplastic and metabolic regulatory properties. A substantial body of evidence now points to the modulation of sphingolipid metabolism, particularly the de novo ceramide synthesis pathway, as a core component of its mechanism of action. This technical guide provides an in-depth analysis of this compound's effects on ceramide metabolism, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows. The primary action of this compound is the direct inhibition of dihydroceramide desaturase (DES1), leading to a significant accumulation of dihydroceramides and a concurrent decrease in ceramides. This shift in the bioactive lipid landscape triggers a cascade of cellular events, including the generation of reactive oxygen species (ROS), induction of apoptosis, and modulation of critical signaling pathways, highlighting its therapeutic potential.

Introduction to Ceramide Metabolism

Ceramides are a class of bioactive sphingolipids that play a central role in regulating a multitude of cellular processes, including proliferation, differentiation, apoptosis, and senescence. Intracellular ceramide levels are tightly controlled through a complex network of synthesis and catabolic pathways. There are three primary pathways for ceramide generation:

-

The De Novo Synthesis Pathway: This pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA by serine palmitoyltransferase (SPT), the rate-limiting enzyme. A series of subsequent reactions leads to the formation of dihydroceramide, which is then converted to ceramide by dihydroceramide desaturase (DES1).

-

The Sphingomyelinase Pathway: Hydrolysis of sphingomyelin, a major component of cell membranes, by sphingomyelinases (SMases) releases ceramide.

-

The Salvage Pathway: Complex sphingolipids are broken down in the lysosomes, and the resulting sphingosine can be re-acylated by ceramide synthases to form ceramide.

This compound's Primary Mechanism of Action: Inhibition of Dihydroceramide Desaturase (DES1)

Contrary to early hypotheses suggesting that this compound increases ceramide levels, subsequent and more precise lipidomic analyses have revealed that its principal target in the ceramide metabolic pathway is dihydroceramide desaturase (DES1)[1][2]. This compound acts as a potent inhibitor of DES1, the enzyme responsible for introducing the 4,5-trans double bond into dihydroceramide to form ceramide[3][4][5]. This inhibition leads to a significant accumulation of various dihydroceramide (dhCer) species and a corresponding decrease in ceramide levels.

The inhibition of DES1 by this compound has been demonstrated to be dose-dependent and, with longer incubation times, irreversible. The inhibitory effect is competitive at shorter time points. One of this compound's major metabolites, 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR), exhibits even greater inhibitory potency against DES1 than the parent compound.

Quantitative Impact of this compound on Sphingolipid Levels

The inhibition of DES1 by this compound results in a dramatic shift in the cellular concentrations of dihydroceramides and ceramides. The following tables summarize quantitative data from various studies, illustrating this effect across different cell types and experimental conditions.

| Cell Line/Tissue | This compound Concentration | Duration of Treatment | Fold Change in Dihydroceramides (dhCer) | Percent Change in Ceramides (Cer) | Reference |

| RAW 264.7 (mouse macrophage) | 5 µM | 8 hours | 19.5-fold increase (total dhCer) | 36% decrease (total Cer) | |

| 3T3-L1 (mouse adipocyte) | Not specified | Not specified | 9 to 16-fold increase (Cer 40:0 and 42:0) | Not specified | |

| Soleus Muscle (mouse) | 10 mg/kg (single injection) | 12 hours | Robust increase | Slight decrease | |

| Liver (mouse) | 10 mg/kg (single injection) | 12 hours | Increase | Not specified | |

| SMS-KCNR (neuroblastoma) | Dose-dependent | Not specified | Accumulation of endogenous dhCer | Not specified |

| Dihydroceramide Species | Cell Line | Fold Change | Reference |

| Long-chain (C16) and very-long-chain (C22, C24, C24:1) | RAW 264.7 | Significant increase | |

| Cer 34:0, 40:0, 42:0 | 3T3-L1 | 5 to 16-fold increase |

| Ceramide Species | Cell Line | Percent Change | Reference |

| Very-long-chain (C22, C24, C24:1) | RAW 264.7 | Significant decrease |

Downstream Signaling Consequences of Altered Ceramide Metabolism

The this compound-induced accumulation of dihydroceramides and depletion of ceramides trigger a range of downstream cellular responses and modulate key signaling pathways.

Induction of Reactive Oxygen Species (ROS)

A well-documented consequence of this compound treatment is the generation of reactive oxygen species (ROS). While the precise mechanism linking dihydroceramide accumulation to ROS production is still under investigation, it is a critical component of this compound's cytotoxic effects in cancer cells.

Apoptosis and Autophagy

The alteration of the dihydroceramide-to-ceramide ratio is a potent trigger for programmed cell death (apoptosis) and autophagy. The accumulation of dihydroceramides is thought to induce cellular stress, leading to the activation of these pathways.

Modulation of Signaling Pathways

This compound has been shown to modulate several critical signaling pathways, in part through its effects on ceramide metabolism. These include:

-

Inhibition of Pro-inflammatory Pathways: this compound can inhibit the JAK-STAT, PI3K-Akt, and PKC signaling pathways, which are often activated in inflammatory responses.

-

Upregulation of MAPK Signaling: In some contexts, this compound has been observed to up-regulate the MAPK signaling pathway.

Experimental Protocols

In Vitro Dihydroceramide Desaturase (DES) Activity Assay

This protocol is adapted from studies using rat liver microsomes to directly measure the enzymatic activity of DES and the inhibitory effect of this compound.

Materials:

-

Rat liver microsomes

-

N-C8:0-d-erythro-dihydroceramide (C8-dhCer) as substrate

-

Tritiated N-C8:0-d-erythro-dihydroceramide ([3H]C8-dhCer)

-

NADH

-

This compound (4-HPR) and its metabolites

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing rat liver microsomes, NADH, and the assay buffer.

-

Add a mixture of labeled ([3H]C8-dhCer) and unlabeled C8-dhCer to the reaction mixture to initiate the reaction.

-

To test for inhibition, pre-incubate the microsomes with varying concentrations of this compound or its metabolites before adding the substrate.

-

Incubate the reaction at 37°C for a defined period (e.g., 20 minutes for competitive inhibition studies, longer for irreversible inhibition).

-

Stop the reaction (e.g., by adding a chloroform/methanol mixture).

-

Separate the aqueous phase, which contains the tritiated water produced during the desaturation reaction.

-

Quantify the amount of tritiated water using a scintillation counter. The amount of tritiated water is directly proportional to the DES activity.

-

Kinetic parameters (Km and Vmax) can be determined by varying the substrate and cofactor concentrations. IC50 values for inhibitors are calculated from dose-response curves.

Lipidomics Analysis of Sphingolipids by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This is a generalized workflow for the quantification of cellular ceramide and dihydroceramide species.

Procedure:

-

Cell Culture and Treatment: Culture cells of interest to a desired confluency and treat with this compound or a vehicle control for a specified duration.

-

Lipid Extraction:

-

Harvest and wash the cells.

-

Perform a lipid extraction using a solvent system such as chloroform/methanol.

-

Include internal standards for various sphingolipid species to ensure accurate quantification.

-

-

LC-MS/MS Analysis:

-

Separate the lipid species using liquid chromatography (LC), typically with a C18 reverse-phase column.

-

Introduce the separated lipids into a tandem mass spectrometer (MS/MS) for detection and quantification.

-

Use multiple reaction monitoring (MRM) to specifically detect and quantify individual ceramide and dihydroceramide species based on their unique precursor and product ion masses.

-

-

Data Analysis:

-

Normalize the levels of each lipid species to the internal standard and total protein or cell number.

-

Compare the lipid profiles of this compound-treated and control cells to determine the relative changes in sphingolipid levels.

-

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. This compound inhibited de novo ceramide synthesis and proinflammatory cytokines induced by Aggregatibacter actinomycetemcomitans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Prevents Lipid-induced Insulin Resistance by Blocking Ceramide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of dihydroceramide desaturase as a direct in vitro target for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of Dihydroceramide Desaturase as a Direct in Vitro Target for this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Preclinical Profile of Fenretinide in Neuroblastoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR), a synthetic retinoid, has demonstrated significant preclinical activity against neuroblastoma, a common and often aggressive childhood cancer. Unlike other retinoids that primarily induce differentiation, this compound's potent anti-tumor effects are largely mediated through the induction of apoptosis.[1][2] Its favorable toxicity profile and activity in chemoresistant models have positioned it as a promising candidate for neuroblastoma therapy, both as a single agent and in combination with other cytotoxic drugs.[3][4] This technical guide provides an in-depth overview of the preclinical data on this compound in neuroblastoma, focusing on its cytotoxic and apoptotic activity, underlying molecular mechanisms, and relevant experimental protocols.

In Vitro Efficacy of this compound in Neuroblastoma Cell Lines

This compound exhibits potent cytotoxic effects across a range of neuroblastoma cell lines, including those with MYCN amplification and those resistant to conventional chemotherapeutic agents.[4] The primary mechanism of cell death is apoptosis, characterized by key molecular events such as caspase activation and DNA fragmentation.

Quantitative Analysis of Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various neuroblastoma cell lines, demonstrating its broad efficacy.

| Cell Line | MYCN Status | IC50 (µM) | Duration of Treatment | Reference |

| IMR32 | Amplified | Not Specified (Most Sensitive) | Not Specified | |

| NASS | Not Specified | Not Specified (Most Resistant) | Not Specified | |

| CHLA-90 | Not Specified | ~9.5 (LD99) | 24 hours | |

| SMS-KCNR | Amplified | Not Specified | Not Specified | |

| GI-LI-N | Amplified | Not Specified | Not Specified | |

| LAN1 | Amplified | Not Specified | Not Specified | |

| SK-N-BE(2) | Amplified | Not Specified | Not Specified | |

| SH-SY5Y | Non-amplified | Not Specified | Not Specified | |

| SK-N-AS | Non-amplified | Not Specified | Not Specified | |

| SK-N-FI | Non-amplified | Not Specified (Moderate Resistance) | Not Specified | |

| SK-N-SH | Non-amplified | Not Specified (Marked Resistance) | Not Specified |

Key Signaling Pathways in this compound-Induced Apoptosis

This compound's pro-apoptotic activity in neuroblastoma is multifactorial, primarily revolving around the generation of reactive oxygen species (ROS) and the modulation of ceramide metabolism. These upstream events trigger a cascade of downstream signaling pathways culminating in caspase-dependent cell death.

Reactive Oxygen Species (ROS) Generation

A hallmark of this compound's action is the rapid induction of intracellular ROS. This oxidative stress is a critical upstream event that initiates multiple apoptotic signaling cascades.

Caption: this compound-induced ROS generation and downstream signaling.

Ceramide-Mediated Apoptosis

This compound treatment leads to a significant, dose-dependent increase in intracellular ceramide levels. This is achieved through the coordinate activation of serine palmitoyltransferase and ceramide synthase, key enzymes in the de novo ceramide synthesis pathway. Ceramide then acts as a second messenger to initiate apoptotic signaling.

Caption: De novo ceramide synthesis pathway activated by this compound.

Caspase-Dependent Apoptosis

The ultimate execution of apoptosis by this compound is dependent on the activation of the caspase cascade. This compound treatment leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspase-3. Furthermore, this compound has been shown to upregulate the expression of caspase-8, sensitizing metastatic neuroblastoma cells to apoptosis.

Caption: this compound-induced caspase-dependent apoptotic pathway.

In Vivo Efficacy and Preclinical Models

This compound has demonstrated significant anti-tumor activity in various preclinical models of neuroblastoma, including xenografts in immunodeficient mice. Oral administration of this compound has been shown to suppress tumor growth and improve survival.

Summary of In Vivo Studies

| Animal Model | Neuroblastoma Cell Line | Treatment Regimen | Key Findings | Reference |

| Nude Mice | IGR-N-91 | Not Specified | This compound up-regulates caspase-8 expression in metastatic cells, leading to increased apoptosis. | |

| Nude Mice | SK-N-AS (xenograft) | Oral administration | Decreased tumor weight by 50% compared to 13-cis RA. | |

| Nude Mice | SK-N-BE(2) (xenograft) | Oral administration | Decreased tumor weight by 80% compared to 13-cis RA. | |

| Nude Mice | HTLA-230 | 15 mg/kg/total dose (5 days) | Increased survival of neuroblastoma-bearing mice. |

Combination Therapies

The pro-apoptotic effects of this compound can be synergistically enhanced when combined with conventional chemotherapeutic agents and other targeted therapies. Pre-treatment with this compound has been shown to increase the apoptotic response to cisplatin, etoposide, and carboplatin. This synergy is often attributed to the this compound-induced generation of free radicals. More recent studies have highlighted the potent synergy between this compound and BCL-2 inhibitors like venetoclax (ABT-199). This compound induces the expression of the pro-apoptotic protein NOXA, which in turn sensitizes high BCL-2-expressing neuroblastoma cells to venetoclax.

Experimental Protocols

Cell Culture and Drug Treatment

-

Cell Lines: Human neuroblastoma cell lines (e.g., IGR-N-91, SH-EP, SH-SY5Y, SK-N-BE(2), LAN5) are cultured in appropriate media (e.g., RPMI 1640 or DMEM) supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Preparation: this compound is typically dissolved in a suitable solvent like ethanol or DMSO to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments.

-

Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing various concentrations of this compound or vehicle control.

Cytotoxicity and Apoptosis Assays

-

MTS Proliferation Assay: Cell viability is assessed using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay. Cells are seeded in 96-well plates and treated with this compound for specified durations. The MTS reagent is then added, and the absorbance is measured to determine the percentage of viable cells compared to untreated controls.

-

Propidium Iodide (PI) Staining for Apoptosis: Apoptosis is quantified by flow cytometry after staining with propidium iodide. Treated cells are harvested, fixed in ethanol, and then stained with a solution containing PI and RNase. The percentage of cells in the sub-G1 phase of the cell cycle, which represents apoptotic cells with fragmented DNA, is then determined.

-

TUNEL Assay: Apoptosis can also be detected in situ in tumor sections using the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay, which labels DNA strand breaks.

Caption: General workflow for in vitro analysis of this compound.

Measurement of Reactive Oxygen Species (ROS)

Intracellular ROS levels can be measured using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Cells are treated with this compound and then incubated with DCFH-DA. The fluorescence intensity, which is proportional to the amount of ROS, is then measured by flow cytometry or a fluorescence microplate reader.

Analysis of Ceramide Levels

Ceramide levels can be quantified by radiolabeling and thin-layer chromatography. Cells are incubated with a radioactive precursor, such as [3H]palmitic acid, during this compound treatment. Lipids are then extracted, separated by thin-layer chromatography, and the amount of radiolabeled ceramide is quantified.

Western Blotting

To analyze protein expression levels, cells are lysed and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., caspases, BCL-2 family members). Bound antibodies are detected using secondary antibodies conjugated to an enzyme that generates a chemiluminescent signal.

In Vivo Xenograft Models

-

Animal Model: Immunodeficient mice (e.g., nude mice) are commonly used.

-

Tumor Implantation: Human neuroblastoma cells are injected subcutaneously or orthotopically into the mice.

-

Treatment: Once tumors are established, mice are treated with this compound, typically administered orally.

-

Monitoring: Tumor volume is measured regularly, and animal survival is monitored. At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry for markers of proliferation and apoptosis.

Conclusion

The extensive body of preclinical evidence strongly supports the potential of this compound as a therapeutic agent for neuroblastoma. Its unique mechanism of action, centered on the induction of ROS and ceramide-mediated apoptosis, provides a strong rationale for its clinical development, particularly in combination with other anti-cancer agents. The detailed methodologies and signaling pathways outlined in this guide offer a comprehensive resource for researchers and drug development professionals working to advance novel therapies for this challenging pediatric malignancy.

References

- 1. Differentiating Neuroblastoma: A Systematic Review of the Retinoic Acid, Its Derivatives, and Synergistic Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Combination therapies improve the anticancer activities of retinoids in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BBC3 mediates this compound-induced cell death in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

Initial In Vitro Studies of Fenretinide on Lung Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenretinide [N-(4-hydroxyphenyl)retinamide, 4-HPR], a synthetic retinoid, has emerged as a promising agent in oncology research due to its potent cytotoxic effects against a variety of cancer cell lines, including those derived from lung malignancies. Unlike other retinoids that primarily induce cellular differentiation, this compound's primary mechanism of action is the induction of apoptosis, making it a subject of intense investigation for cancer therapy.[1][2] This technical guide provides an in-depth overview of the initial in vitro studies of this compound on lung cancer cell lines, focusing on its effects on cell viability, the molecular mechanisms of apoptosis induction, and the signaling pathways involved.

Data Presentation: Quantitative Analysis of this compound's In Vitro Efficacy

The cytotoxic effects of this compound have been evaluated across a range of small cell lung cancer (SCLC) and non-small cell lung cancer (NSCLC) cell lines. The half-maximal inhibitory concentration (IC50), a measure of the drug's potency, varies among different cell lines, reflecting their diverse genetic and molecular backgrounds.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SCLC | |||

| NCI-H82 | Small Cell Lung Cancer | Not specified | [3] |

| NCI-H446 | Small Cell Lung Cancer | Not specified | [3] |

| 12 SCLC Lines | Small Cell Lung Cancer | 3.3 - 8.5 | [1] |

| NSCLC | |||

| A549 | Non-Small Cell Lung Cancer | Not specified | |

| 9 NSCLC Lines | Non-Small Cell Lung Cancer | 3.3 - 8.5 |

Table 1: IC50 Values of this compound in Lung Cancer Cell Lines. This table summarizes the reported IC50 values for this compound in various SCLC and NSCLC cell lines. The range of IC50 values highlights the differential sensitivity of lung cancer cells to this compound.

Core Mechanism of Action: Induction of Apoptosis

A hallmark of this compound's anti-cancer activity is its ability to induce programmed cell death, or apoptosis. This has been consistently demonstrated across multiple lung cancer cell lines through various established assays.

Quantitative Apoptosis Data

| Cell Line | Treatment | Apoptotic Cells (%) | Assay | Reference |

| A549 | This compound (5 µg/mL) + Gemcitabine | Synergistically enhanced | Time-lapse microscopy, Western Blot | |

| A549 | This compound | Dose-dependent increase | Time-lapse microscopy, Western Blot | |

| Lung Cancer Xenograft | 4HPR-HSA | ~86% TUNEL-positive area | TUNEL Assay |

Table 2: Quantitative Analysis of this compound-Induced Apoptosis. This table presents data on the percentage of apoptotic cells in lung cancer cell lines following treatment with this compound, alone or in combination with other agents.

The induction of apoptosis by this compound is mediated by the activation of the caspase cascade, a family of cysteine proteases that execute the apoptotic program. Specifically, this compound has been shown to increase the activity of caspase-3, a key executioner caspase. This activation can occur through mechanisms that are both dependent on and independent of the generation of reactive oxygen species (ROS). Furthermore, this compound can up-regulate the expression of caspase-8, an initiator caspase in the extrinsic apoptotic pathway, in small cell lung cancer cell lines.

The apoptotic response to this compound also involves the modulation of the Bcl-2 family of proteins, which are critical regulators of the intrinsic apoptotic pathway. While the precise interplay is complex and can be cell-type dependent, studies in other cancer models suggest that this compound can synergize with Bcl-2 inhibitors, indicating an involvement of this pathway.

Signaling Pathways Modulated by this compound

This compound exerts its pro-apoptotic effects by modulating key signaling pathways that govern cell survival and death. Two of the most prominent pathways implicated in this compound's mechanism of action in lung cancer cells are the generation of reactive oxygen species (ROS) and the inhibition of the PI3K/Akt/mTOR survival pathway.

Reactive Oxygen Species (ROS) Generation

A primary mechanism by which this compound induces apoptosis is through the generation of intracellular ROS. This oxidative stress triggers a cascade of events leading to mitochondrial dysfunction and the activation of apoptotic pathways.

Figure 1: this compound-Induced ROS-Mediated Apoptosis. This diagram illustrates the central role of mitochondria in this compound-induced ROS production, which subsequently leads to the initiation of the apoptotic cascade.

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a critical pro-survival signaling cascade that is often dysregulated in cancer. This compound has been shown to inhibit this pathway, thereby promoting apoptosis. Specifically, it can lead to the de-phosphorylation of Akt at serine 473, a key step in its activation.

Figure 2: Inhibition of the PI3K/Akt/mTOR Pathway by this compound. This diagram depicts how this compound inhibits the PI3K/Akt/mTOR signaling cascade, leading to a decrease in pro-survival signals and the induction of apoptosis.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the in vitro studies of this compound on lung cancer cell lines.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Seed lung cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound dose. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed and treat lung cancer cells with this compound as described for the cell viability assay in appropriate culture dishes or plates.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.

-

Washing: Wash the cells twice with cold PBS by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

In Situ Nick-End Labeling (TUNEL) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Cell Preparation: Grow and treat lung cancer cells on glass coverslips or chamber slides.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature, followed by permeabilization with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing terminal deoxynucleotidyl transferase (TdT) and a labeled nucleotide (e.g., BrdUTP or dUTP-FITC), for 60 minutes at 37°C in a humidified chamber.

-

Staining and Visualization: If using a biotin-labeled nucleotide, follow with an incubation with a streptavidin-HRP conjugate and a suitable substrate (e.g., DAB) to generate a colored precipitate. If using a fluorescently labeled nucleotide, counterstain the nuclei with a DNA dye such as DAPI.

-

Microscopy: Visualize the cells under a light or fluorescence microscope. TUNEL-positive cells will exhibit a dark brown nuclear staining (for colorimetric detection) or bright nuclear fluorescence.

Western Blot Analysis

Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis and signaling pathways.

-